molecular formula C9H10N2O3 B2842739 3-[(Pyridine-3-carbonyl)-amino]-propionic acid CAS No. 17274-88-3

3-[(Pyridine-3-carbonyl)-amino]-propionic acid

Cat. No. B2842739
CAS RN: 17274-88-3
M. Wt: 194.19
InChI Key: YDXHLWILLGRTEB-UHFFFAOYSA-N
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Description

“3-[(Pyridine-3-carbonyl)-amino]-propionic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C9H10N2O3 and a molecular weight of 194.19 .


Molecular Structure Analysis

The molecular structure of “3-[(Pyridine-3-carbonyl)-amino]-propionic acid” can be represented by the SMILES string: C1=CC(=CN=C1)C(=O)NCCC(=O)O . This indicates that the compound contains a pyridine ring attached to a carbonyl group, which is further linked to an amino-propionic acid moiety .


Chemical Reactions Analysis

The compound, being a derivative of pyridine, may undergo nucleophilic substitution reactions . The carbonyl group in the compound can also react with nucleophiles, leading to addition or substitution reactions .

Scientific Research Applications

Catalytic Enantioselective Synthesis

One application of related pyridine-containing compounds involves catalytic enantioselective routes to alpha-aminooxy carbonyl compounds via enamine intermediates. These compounds are synthesized using pyrrolidine enamine as a substrate, demonstrating the utility of pyridine-based catalysts in producing aminooxy carbonyl compounds with high yields and complete enantioselectivity for both aldehydes and ketones (Momiyama et al., 2004).

Organosilicon Polymers

Another study details the synthesis of 2-{[3-(Triethoxysilyl)propyl]amino}pyridine and its derivatives, leading to the development of cross-linked organosilicon copolymers. These materials demonstrate potential for use in the extraction and recovery of precious metals, showcasing the application of pyridine derivatives in material science and environmental remediation (Belousova et al., 2001).

Arylation of sp3 C-H Bonds

Pyridine derivatives also play a crucial role in the palladium-catalyzed arylation of sp3 C-H bonds. This process allows for the beta-arylation of carboxylic acid derivatives and gamma-arylation of amine derivatives, indicating the importance of pyridine-containing directing groups in the selective functionalization of molecules (Zaitsev et al., 2005).

Spectroscopic and Molecular Docking Studies

In a comprehensive study, 3-Pyridinepropionic acid was examined through various spectroscopic methods and computational studies, revealing insights into its structural properties and electronic behavior. Molecular docking showed potential medical applications by demonstrating binding affinities to protein receptors, suggesting the compound's relevance in drug design and pharmacological research (Savita et al., 2021).

Amide Bond Formation

Pyridine and its derivatives are also instrumental in facilitating amide bond formation with low epimerization, crucial for the synthesis of complex organic molecules, including pharmaceuticals. This showcases the utility of pyridine-based compounds in creating robust methodologies for organic synthesis (Dunetz et al., 2011).

Future Directions

The future directions for “3-[(Pyridine-3-carbonyl)-amino]-propionic acid” could involve its use in further proteomics research, given its designation as a biochemical for such research . Additionally, its synthesis and properties could be explored in more detail in future studies.

properties

IUPAC Name

3-(pyridine-3-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8(13)3-5-11-9(14)7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXHLWILLGRTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Pyridine-3-carbonyl)-amino]-propionic acid

Synthesis routes and methods

Procedure details

Ten grams of β-alanine and 9 g of sodium hydroxide were dissolved in 100 mL of purified water, and 18.15 g of nicotinoyl chloride hydrochloride were added dropwise under freezing conditions. After stirring for five hours, the product was filtered, the resulting crude product was recrystallized with aqueous ethanol, and 19.1 g of the desired product was obtained (yield of 84%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.15 g
Type
reactant
Reaction Step Two
Yield
84%

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